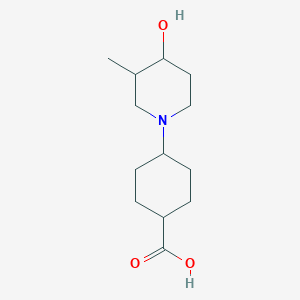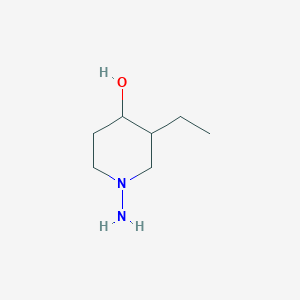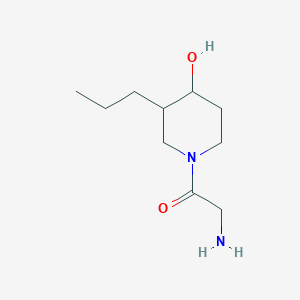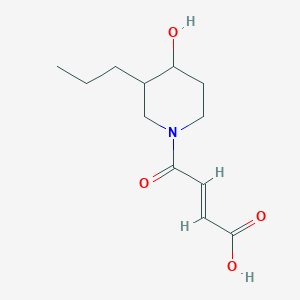![molecular formula C10H14ClN3O2 B1491115 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid CAS No. 2089715-45-5](/img/structure/B1491115.png)
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid
Descripción general
Descripción
2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid, also known as CIP, is a small organic molecule with a diverse range of applications in the field of scientific research. CIP is a structural analog of the naturally occurring amino acid tryptophan and has been used as a model compound to study the structure and reactivity of tryptophan-containing biomolecules. CIP is a highly versatile compound and has been employed in a variety of research applications, including protein engineering, drug design, and biophysical studies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions : The compound and its derivatives have been synthesized through various chemical reactions. For example, Dorn and Ozegowski (1998) discussed the synthesis of similar compounds and their biological effects, which include protection against shock and ADP-induced thromboembolism, reduction of serum lipids, and improvement of blood flow (Dorn & Ozegowski, 1998).
Pharmacological Research : Procopiou et al. (2018) synthesized a series of compounds including one with a similar structure to investigate their efficacy as potential therapeutic agents for idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Application in Material Science : Rangnekar (2007) explored the synthesis of pyrazolo and pyrazino derivatives for application to polyester fibers, indicating the compound's potential use in material science (Rangnekar, 2007).
Antimicrobial Activity : Jyothi and Madhavi (2019) synthesized novel derivatives, including those structurally related to this compound, to examine their antimicrobial properties (Jyothi & Madhavi, 2019).
Optical and Fluorescence Properties : Ge et al. (2014) synthesized novel derivatives and analyzed their fluorescence characteristics, suggesting potential applications in optical technologies (Ge et al., 2014).
Anti-inflammatory and Analgesic Activities : Khalifa and Abdelbaky (2008) investigated imidazolyl acetic acid derivatives for their anti-inflammatory and analgesic activities, demonstrating the compound's potential in medicinal chemistry (Khalifa & Abdelbaky, 2008).
Mecanismo De Acción
Target of Action
The primary target of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid is the superoxide anion (O2-) or singlet oxygen (1O2) . These are reactive oxygen species that play crucial roles in various biological processes, including cellular signaling, host defense, and cell death .
Mode of Action
This compound interacts with its targets (superoxide anion or singlet oxygen) to produce chemiluminescence . This compound can reversibly react with superoxide to form an adduct, the irreversible decay of which produces cold light at approximately 465 nm . This reaction has an apparent rate constant of approximately 105 M–1s–1 .
Biochemical Pathways
The interaction of this compound with superoxide anion or singlet oxygen can be used to detect these reactive oxygen species . This is particularly useful in the study of white blood cell function .
Pharmacokinetics
It is known that this compound is soluble in water, dmso, and dmf , which suggests that it may have good bioavailability.
Result of Action
The primary result of the action of this compound is the production of chemiluminescence upon interaction with superoxide anion or singlet oxygen . This chemiluminescence can be detected and quantified, providing a sensitive means of detecting these reactive oxygen species .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and light. It should be stored at -20ºC in a light-protected, dry environment to maintain its stability . The chemiluminescence produced by this compound can be detected in a reaction buffer at a pH of 8.5 .
Análisis Bioquímico
Biochemical Properties
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are crucial in cell signaling and gene expression regulation . The compound’s inhibitory activity against these enzymes suggests its potential as a dual inhibitor, making it a valuable tool in cancer research and therapy .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has demonstrated potent antiproliferative activities against cancer cell lines such as K562 and Hut78 . By inhibiting PI3K and HDAC, it disrupts critical signaling networks and epigenetic modifications, leading to altered cell proliferation, survival, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of PI3K and HDAC, inhibiting their enzymatic activities . This inhibition results in the downregulation of downstream signaling pathways and changes in gene expression. The compound’s dual inhibitory action on PI3K and HDAC makes it a promising candidate for targeted cancer therapies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity over extended periods, making it suitable for long-term in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative effects without causing toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and dose-response relationships are crucial for understanding the compound’s safety and efficacy in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s impact on these pathways can influence cellular metabolism and energy production. Understanding its metabolic interactions is essential for elucidating its overall biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues These interactions determine its bioavailability and therapeutic potential
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects. Understanding its subcellular distribution is essential for optimizing its therapeutic applications.
Propiedades
IUPAC Name |
2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-2-7(10(15)16)13-3-4-14-8(11)5-12-9(14)6-13/h5,7H,2-4,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHOUIZUKFZKLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCN2C(=NC=C2Cl)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



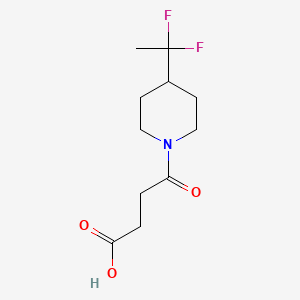

![1-Oxa-9-azaspiro[5.5]undecane-9-carboximidamide](/img/structure/B1491037.png)
![2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1491038.png)


![4-(Ethoxymethyl)-2-azaspiro[4.4]nonane](/img/structure/B1491043.png)
![(2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1491044.png)
